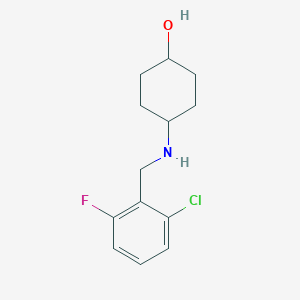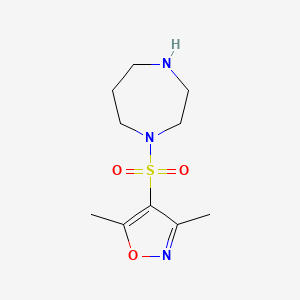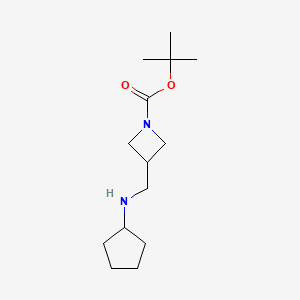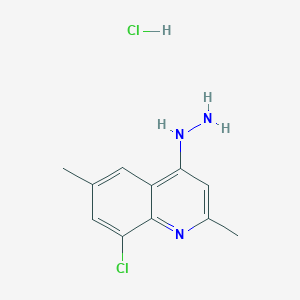![molecular formula C14H14N2O3 B11859929 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione CAS No. 77500-87-9](/img/structure/B11859929.png)
7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-7,9-diazaspiro[45]decane-6,8,10-trione is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione typically involves multi-step organic reactions. One common method includes the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds, resulting in the spiro scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives.
Aplicaciones Científicas De Investigación
7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Another spiro compound with similar structural features.
7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile: Shares the spiro scaffold but with different functional groups.
Uniqueness
7-Phenyl-7,9-diazaspiro[4
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Propiedades
Número CAS |
77500-87-9 |
|---|---|
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
9-phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C14H14N2O3/c17-11-14(8-4-5-9-14)12(18)16(13(19)15-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17,19) |
Clave InChI |
UDMFULAVIAWHCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)


![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)




![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)




